molecular formula C10H7BrN2O2 B12278403 6-Bromo-3-(2-nitrovinyl)-1H-indole

6-Bromo-3-(2-nitrovinyl)-1H-indole

Cat. No.: B12278403
M. Wt: 267.08 g/mol
InChI Key: UVNXVMQPLCESSJ-ONEGZZNKSA-N
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Description

6-Bromo-3-(2-nitrovinyl)-1H-indole is a synthetic organic compound belonging to the indole family Indoles are heterocyclic aromatic organic compounds that are widely found in nature, particularly in plants and marine organisms This compound is characterized by the presence of a bromine atom at the 6th position and a nitrovinyl group at the 3rd position of the indole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-3-(2-nitrovinyl)-1H-indole typically involves the reaction of 6-bromoindole with nitroethylene. One common method is the Michael addition reaction, where 6-bromoindole is reacted with nitroethylene in the presence of a base such as potassium carbonate in an organic solvent like dimethylformamide (DMF) at elevated temperatures . The reaction proceeds through the formation of a nitroalkene intermediate, which subsequently undergoes cyclization to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-3-(2-nitrovinyl)-1H-indole undergoes various chemical reactions, including:

    Oxidation: The nitrovinyl group can be oxidized to form corresponding nitro compounds.

    Reduction: The nitrovinyl group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst or sodium borohydride.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride or potassium tert-butoxide.

Major Products Formed

    Oxidation: Formation of nitro compounds.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted indole derivatives.

Scientific Research Applications

6-Bromo-3-(2-nitrovinyl)-1H-indole has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-Bromo-3-(2-nitrovinyl)-1H-indole depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The nitrovinyl group can undergo bioreduction to form reactive intermediates that can interact with cellular macromolecules, leading to cytotoxic effects. The bromine atom may also play a role in enhancing the compound’s binding affinity to its molecular targets .

Comparison with Similar Compounds

Similar Compounds

    3-(2-Nitrovinyl)-1H-indole: Lacks the bromine atom at the 6th position.

    6-Bromoindole: Lacks the nitrovinyl group at the 3rd position.

    6-Bromo-3-(2-aminovinyl)-1H-indole: Contains an amino group instead of a nitro group.

Uniqueness

6-Bromo-3-(2-nitrovinyl)-1H-indole is unique due to the presence of both a bromine atom and a nitrovinyl group, which confer distinct chemical reactivity and biological activity.

Properties

Molecular Formula

C10H7BrN2O2

Molecular Weight

267.08 g/mol

IUPAC Name

6-bromo-3-[(E)-2-nitroethenyl]-1H-indole

InChI

InChI=1S/C10H7BrN2O2/c11-8-1-2-9-7(3-4-13(14)15)6-12-10(9)5-8/h1-6,12H/b4-3+

InChI Key

UVNXVMQPLCESSJ-ONEGZZNKSA-N

Isomeric SMILES

C1=CC2=C(C=C1Br)NC=C2/C=C/[N+](=O)[O-]

Canonical SMILES

C1=CC2=C(C=C1Br)NC=C2C=C[N+](=O)[O-]

Origin of Product

United States

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